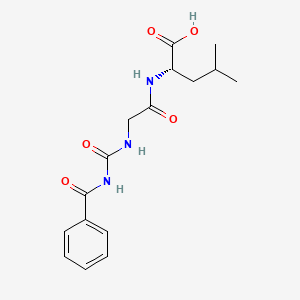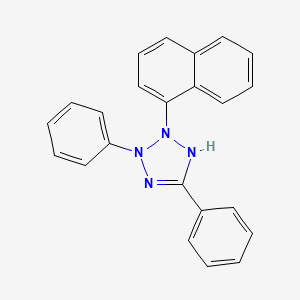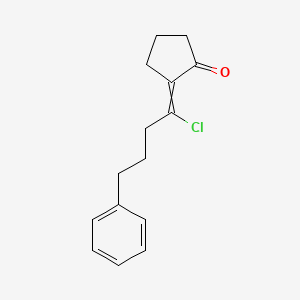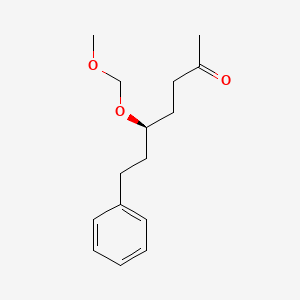acetonitrile CAS No. 657401-93-9](/img/structure/B12533699.png)
[2-(Allyloxy)phenyl](oxo)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)phenylacetonitrile: is an organic compound that features a phenyl ring substituted with an allyloxy group and an oxoacetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)phenylacetonitrile typically involves the reaction of 2-(allyloxy)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 2-(Allyloxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Allyloxy)phenylacetonitrile can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Allyloxy)phenylacetonitrile is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecular structures .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, 2-(Allyloxy)phenylacetonitrile is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-(Allyloxy)phenylacetonitrile involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and chemical reactions. The presence of the allyloxy and oxoacetonitrile groups enhances its reactivity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
[2-(Allyloxy)phenoxy]acetic acid: This compound shares the allyloxyphenyl moiety but differs in the presence of an acetic acid group instead of an oxoacetonitrile group.
[2-(Allyloxy)phenyl]methanol: Similar in structure but contains a methanol group instead of an oxoacetonitrile group.
Uniqueness: This combination allows for diverse chemical transformations and the exploration of new scientific research avenues .
Eigenschaften
CAS-Nummer |
657401-93-9 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-prop-2-enoxybenzoyl cyanide |
InChI |
InChI=1S/C11H9NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h2-6H,1,7H2 |
InChI-Schlüssel |
NHHGAFRXHNKPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CC=C1C(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)

![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)



![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)

